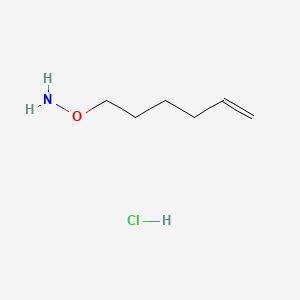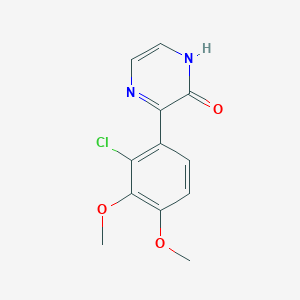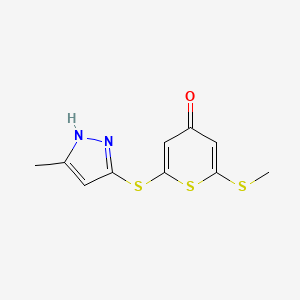
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a phenyl group, a methyl group, and a dimethylaminoethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine typically involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with N,N-dimethylaminoethylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethylthio group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Halogenated or alkoxylated pyrimidine derivatives
Applications De Recherche Scientifique
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to interact with nucleic acids can contribute to its antimicrobial and antiviral activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylthiazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylbenzimidazole
- 4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylquinoline
Uniqueness
4-(2-N,N-Dimethylaminoethylthio)-6-methyl-2-phenylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
887584-78-3 |
|---|---|
Formule moléculaire |
C17H23N3S |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-(6-methyl-2-phenylpyrimidin-4-yl)sulfanylethanamine |
InChI |
InChI=1S/C17H23N3S/c1-4-20(5-2)11-12-21-16-13-14(3)18-17(19-16)15-9-7-6-8-10-15/h6-10,13H,4-5,11-12H2,1-3H3 |
Clé InChI |
FNYFDPVXBQYTPS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC1=NC(=NC(=C1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Methyl-1-[4-(trifluoromethyl)phenyl]benzimidazol-2(3H)-one](/img/structure/B13711740.png)

